7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione
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Overview
Description
5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3’,4’:3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione is a complex heterocyclic compound It features a unique structure that combines a pyrrolo[1,2-c][1,3]thiazole core with chlorophenyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3’,4’:3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a chlorophenyl derivative with a thiazole precursor, followed by cyclization and further functionalization steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3’,4’:3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorophenyl position .
Scientific Research Applications
5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3’,4’:3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3’,4’:3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential medicinal applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity and use in drug development.
Uniqueness
5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3’,4’:3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-13-6-4-5-12(9-13)18-17-16(15-10-26-11-22(15)18)19(24)23(20(17)25)14-7-2-1-3-8-14/h1-9,15-18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZASBHGOCUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C(N2CS1)C4=CC(=CC=C4)Cl)C(=O)N(C3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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